molecular formula C15H19Cl2NO4 B152288 (R)-3-((tert-Butoxycarbonyl)amino)-4-(2,4-dichlorophenyl)butanoic acid CAS No. 269396-53-4

(R)-3-((tert-Butoxycarbonyl)amino)-4-(2,4-dichlorophenyl)butanoic acid

Cat. No. B152288
M. Wt: 348.2 g/mol
InChI Key: HGGWEUIYPYFHNX-LLVKDONJSA-N
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Description

The compound (R)-3-((tert-Butoxycarbonyl)amino)-4-(2,4-dichlorophenyl)butanoic acid is a chiral molecule that is likely to be of interest due to its structural features, which include a tert-butoxycarbonyl (Boc) protected amino group and a dichlorophenyl moiety. While the specific compound is not directly mentioned in the provided papers, similar compounds with tert-butoxycarbonyl protected amino groups and aromatic substituents are discussed, indicating the relevance of such structures in synthetic organic chemistry .

Synthesis Analysis

The synthesis of related compounds involves enantioselective alkylation, which is a key step in producing chiral molecules with high enantiomeric purity. For instance, the enantioselective alkylation of 2-[(4-chlorobenzyliden)amino]propanoic acid tert-butyl ester is used to synthesize (R)-2-amino-2-methyl-3-phenylpropanoic acid tert-butyl ester, demonstrating the importance of chiral auxiliaries and reagents in achieving the desired stereochemistry . Similarly, the synthesis of (R)-methyl 2-((tert-butoxycarbonyl)amino)-3-((tert-butyldimethylsilyl)thio) propanoate from L-cystine through esterification and protection steps highlights the multi-step nature of synthesizing complex chiral molecules .

Molecular Structure Analysis

The molecular structure of chiral compounds is crucial for their biological activity and interaction with other chiral entities. The stereochemistry of the molecule is determined by the configuration of its chiral centers, which in the case of the compounds studied, is achieved through enantioselective synthesis methods. The use of NMR spectroscopy and chemical correlation is often employed to assign the configurations of the products, ensuring that the synthesized compounds are enantiomerically pure .

Chemical Reactions Analysis

Chiral molecules like (R)-3-((tert-Butoxycarbonyl)amino)-4-(2,4-dichlorophenyl)butanoic acid can undergo a variety of chemical reactions. The presence of a Boc-protected amino group allows for selective reactions at other functional groups while protecting the amino group from unwanted side reactions. For example, the Boc group can be removed under acidic conditions once other synthetic transformations have been completed . Additionally, the presence of aromatic substituents can facilitate reactions such as electrophilic aromatic substitution, which can be used to introduce further functional groups or complexity into the molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like (R)-3-((tert-Butoxycarbonyl)amino)-4-(2,4-dichlorophenyl)butanoic acid are influenced by its functional groups and molecular structure. The tert-butoxycarbonyl group increases the steric bulk and can affect the solubility and reactivity of the molecule. The dichlorophenyl group can contribute to the compound's lipophilicity, potentially affecting its ability to cross biological membranes. The chiral nature of the compound also means that it will have specific interactions with other chiral substances, which is particularly important in the context of biological systems .

Scientific Research Applications

Asymmetric Hydrogenation and Amino Acid Pharmacophore Preparation

(R)-3-((tert-Butoxycarbonyl)amino)-4-(2,4-dichlorophenyl)butanoic acid has been instrumental in the asymmetric hydrogenation of enamine esters, a process crucial for synthesizing beta-amino acid pharmacophores. This process involves the use of chiral ferrocenyl ligands and rhodium catalysts to achieve high enantiomeric excess, essential for developing pharmacologically active compounds (Kubryk & Hansen, 2006).

Catalytic N-tert-Butoxycarbonylation of Amines

The compound serves as a catalyst in the N-tert-butoxycarbonylation of amines. It's an efficient and environmentally friendly catalyst for transforming amines into N-Boc derivatives. This transformation is crucial for synthesizing N-Boc-protected amino acids, highly resistant to racemization during peptide synthesis, making the N-Boc moiety one of the most important amine protecting groups (Heydari et al., 2007).

properties

IUPAC Name

(3R)-4-(2,4-dichlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19Cl2NO4/c1-15(2,3)22-14(21)18-11(8-13(19)20)6-9-4-5-10(16)7-12(9)17/h4-5,7,11H,6,8H2,1-3H3,(H,18,21)(H,19,20)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGGWEUIYPYFHNX-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=C(C=C(C=C1)Cl)Cl)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=C(C=C(C=C1)Cl)Cl)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-((tert-Butoxycarbonyl)amino)-4-(2,4-dichlorophenyl)butanoic acid

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